molecular formula C11H6BrN3O2 B8474724 5-Cyano-1-(4-bromophenyl)uracil

5-Cyano-1-(4-bromophenyl)uracil

Cat. No. B8474724
M. Wt: 292.09 g/mol
InChI Key: NQVXGXMYGVQTKE-UHFFFAOYSA-N
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Patent
US04297297

Procedure details

Following procedures hereinabove, each of aniline and 4-bromoaniline is reacted with α-cyano-β-ethoxy-N-ethoxycarbonylacrylamide and cyclized to yield 5-cyano-1-phenyluracil, m.p. 290°, and 5-cyano-1-(4-bromophenyl)uracil, m.p. 257°-260°. The foregoing two compounds have been reported by Atkinson et al., J. Chem. Soc. 4118-4123 (1956) and Senda et al., Chem Pharm. Bull. 22(1), 189-195 (1974), respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:8][C:9]1[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][CH:10]=1.[C:16]([C:18](=[CH:27]OCC)[C:19]([NH:21][C:22](OCC)=[O:23])=[O:20])#[N:17]>>[C:16]([C:18]1[C:19](=[O:20])[NH:21][C:22](=[O:23])[N:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:27]=1)#[N:17].[C:16]([C:18]1[C:19](=[O:20])[NH:21][C:22](=[O:23])[N:13]([C:12]2[CH:14]=[CH:15][C:9]([Br:8])=[CH:10][CH:11]=2)[CH:27]=1)#[N:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C(=O)NC(=O)OCC)=COCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(NC(N(C1)C1=CC=CC=C1)=O)=O
Name
Type
product
Smiles
C(#N)C=1C(NC(N(C1)C1=CC=C(C=C1)Br)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04297297

Procedure details

Following procedures hereinabove, each of aniline and 4-bromoaniline is reacted with α-cyano-β-ethoxy-N-ethoxycarbonylacrylamide and cyclized to yield 5-cyano-1-phenyluracil, m.p. 290°, and 5-cyano-1-(4-bromophenyl)uracil, m.p. 257°-260°. The foregoing two compounds have been reported by Atkinson et al., J. Chem. Soc. 4118-4123 (1956) and Senda et al., Chem Pharm. Bull. 22(1), 189-195 (1974), respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:8][C:9]1[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][CH:10]=1.[C:16]([C:18](=[CH:27]OCC)[C:19]([NH:21][C:22](OCC)=[O:23])=[O:20])#[N:17]>>[C:16]([C:18]1[C:19](=[O:20])[NH:21][C:22](=[O:23])[N:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:27]=1)#[N:17].[C:16]([C:18]1[C:19](=[O:20])[NH:21][C:22](=[O:23])[N:13]([C:12]2[CH:14]=[CH:15][C:9]([Br:8])=[CH:10][CH:11]=2)[CH:27]=1)#[N:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C(=O)NC(=O)OCC)=COCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(NC(N(C1)C1=CC=CC=C1)=O)=O
Name
Type
product
Smiles
C(#N)C=1C(NC(N(C1)C1=CC=C(C=C1)Br)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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